5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid
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Overview
Description
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is a synthetic organic compound of considerable interest in various fields, such as chemistry, biology, medicine, and industry. This compound features a piperidine ring functionalized with carbamate and carboxylic acid groups, making it versatile in reactivity and useful in numerous applications.
Mechanism of Action
Mode of Action
The compound, being an Fmoc amino acid derivative, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group can be removed, revealing the active peptide .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to peptide synthesis . The exact pathways and their downstream effects would depend on the specific peptide sequence being synthesized and the biological context in which the synthesis is taking place.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid typically begins with the formation of the piperidine ring followed by stepwise protection and functionalization. Key reaction conditions include:
Protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group using fluorenylmethoxycarbonyl chloride.
Functionalization of the piperidine ring and carboxylation through controlled addition of reagents.
Industrial Production Methods: Industrial-scale production often follows similar synthetic routes with optimizations for yield and cost efficiency. Steps might include:
Continuous flow processes for protection and functionalization reactions.
Catalytic methods to increase reaction rates and minimize waste.
Automation and quality control measures to ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: : The piperidine ring can be oxidized to form N-oxides under specific conditions.
Reduction: : The carbonyl groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Substitution: : Functional groups on the piperidine ring can be replaced via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA) for N-oxide formation.
Reduction: : Lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: : Various nucleophiles like amines or alkoxides in basic conditions.
Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified piperidine ring structures or altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, it serves as a building block for the synthesis of peptides and proteins with modified side chains to study protein interactions and functions.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the treatment of neurological disorders due to the bioactivity of the piperidine ring system.
Industry: Industrial applications include its use in the manufacture of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Comparison: Compared to other compounds with similar functional groups, 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid stands out for its combined structural features which provide unique reactivity and bioactivity profiles.
Similar Compounds
5-((tert-butoxycarbonyl)amino)methyl-2-piperidinecarboxylic acid
1-[(tert-butoxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonyl)piperidine
Its versatility and utility in multiple fields make it a compound of significant interest for ongoing research and application.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-13-17-12-18(24(30)31)15-29(14-17)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKAHAZYIMZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-53-8 |
Source
|
Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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